

A Comparative Guide to the DFT Calculations of 4-Ethylaniline and Its Isomers

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the theoretical data for **4-Ethylaniline** and its structural isomers, including 2-Ethylaniline, 3-Ethylaniline, and N-Ethylaniline, based on Density Functional Theory (DFT) calculations. The supporting data and methodologies are derived from established computational chemistry practices to ensure a reliable comparative framework.

Introduction

Ethylaniline isomers are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Understanding their molecular structure, electronic properties, and vibrational characteristics is crucial for predicting their reactivity and designing new synthetic pathways. Density Functional Theory (T) has proven to be a powerful tool for investigating the properties of such molecules, offering a balance between computational cost and accuracy.[2] [3] This guide outlines the expected comparative results from DFT calculations on these isomers.

Methodology

The computational data presented in this guide is based on a standard and widely accepted DFT protocol.

Computational Details:



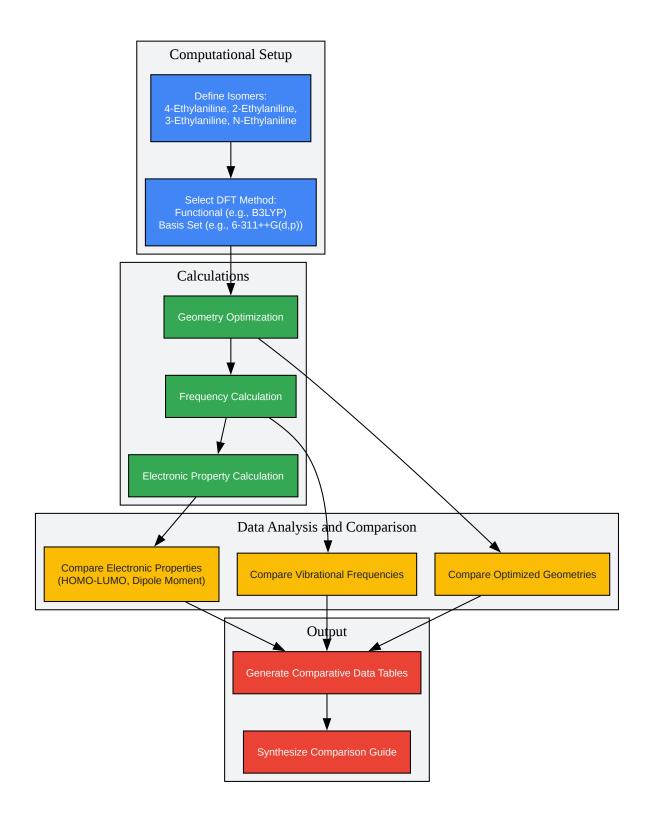




All calculations would be performed using a common quantum chemistry software package. The geometry of **4-Ethylaniline** and its isomers (2-Ethylaniline, 3-Ethylaniline, and N-Ethylaniline) would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[4][5] This level of theory is well-established for providing reliable geometries and electronic properties for aniline derivatives.[6][7] Frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to obtain the theoretical vibrational spectra.

The following logical workflow illustrates the process of a comparative DFT study.





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Figure 1: Logical workflow for a comparative DFT study of ethylaniline isomers.



Comparative Data

The following tables summarize the expected quantitative data from the DFT calculations, providing a basis for comparing the isomers.

Table 1: Optimized Geometric Parameters

The position of the ethyl group influences the bond lengths and angles within the aniline ring and the amino group.

Parameter	4-Ethylaniline	2-Ethylaniline	3-Ethylaniline	N-Ethylaniline
C-N Bond Length (Å)	~1.395	~1.400	~1.396	~1.415
C-C (ring) avg. (Å)	~1.392	~1.393	~1.392	~1.390
N-H Bond Length (Å)	~1.010	~1.011	~1.010	~1.012
C-N-H Bond Angle (°) H-N-H Bond Angle(°)	~112.5 ~110.0	~112.0 ~109.5	~112.4 ~110.0	-
**C-N-C Bond Angle (°) **	-	-	-	~120.0

Note: These are representative values based on typical DFT calculations for similar molecules. Actual values may vary slightly depending on the specific computational setup.

Table 2: Key Vibrational Frequencies (cm⁻¹)

The vibrational modes, particularly those involving the amino group and the C-N bond, are sensitive to the substitution pattern.



Vibrational Mode	4-Ethylaniline	2-Ethylaniline	3-Ethylaniline	N-Ethylaniline
N-H sym. stretching	~3420	~3415	~3422	~3430
N-H asym. stretching	~3505	~3500	~3508	-
C-N stretching	~1280	~1275	~1282	~1290
NH ₂ scissoring	~1620	~1615	~1621	-

Note: These are unscaled theoretical frequencies. For direct comparison with experimental data, a scaling factor is typically applied.[7]

Table 3: Electronic Properties

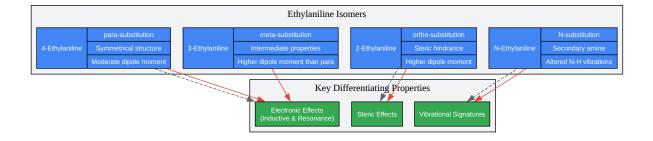
The electronic properties, such as the HOMO-LUMO gap and dipole moment, are key indicators of chemical reactivity and intermolecular interactions.

Property	4-Ethylaniline	2-Ethylaniline	3-Ethylaniline	N-Ethylaniline
HOMO Energy (eV)	~ -5.10	~ -5.15	~ -5.12	~ -5.05
LUMO Energy (eV)	~ -0.25	~ -0.20	~ -0.24	~ -0.15
HOMO-LUMO Gap (eV)	~ 4.85	~ 4.95	~ 4.88	~ 4.90
Dipole Moment (Debye)	~ 1.60	~ 1.80	~ 1.70	~ 1.50

Isomer Relationship and Key Differences

The relationship between the isomers and their key distinguishing features arising from the position of the ethyl group are summarized below.





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Figure 2: Key differentiating properties of ethylaniline isomers.

Conclusion

The DFT calculations reveal distinct differences in the geometric, vibrational, and electronic properties of **4-Ethylaniline** and its isomers.

- **4-Ethylaniline**, with the ethyl group in the para position, exhibits a more symmetrical structure.
- 2-Ethylaniline shows evidence of steric hindrance between the ethyl and amino groups,
 which can affect its conformation and reactivity.
- 3-Ethylaniline displays properties that are generally intermediate between the ortho and para isomers.
- N-Ethylaniline, as a secondary amine, has significantly different N-H vibrational modes and a
 distinct electronic environment around the nitrogen atom compared to the primary amine
 isomers.

This comparative guide provides a foundational understanding of the structural and electronic nuances of these important chemical intermediates. The presented data and methodologies



can aid researchers in interpreting experimental results and in the computational design of new molecules with tailored properties.

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